7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine
CAS No.:
Cat. No.: VC15823235
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN4 |
|---|---|
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 7-bromo-1-cyclopropyltriazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C8H7BrN4/c9-6-3-10-4-7-8(6)13(12-11-7)5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | IIGMVARAVFUINB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C3=C(C=NC=C3N=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-Bromo-1-cyclopropyl-1H- triazolo[4,5-c]pyridine is defined by the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol . Its IUPAC name systematically describes the fused bicyclic system: the pyridine ring is annulated with a triazole moiety at positions 4 and 5, with a bromine substituent at position 7 and a cyclopropyl group at position 1 of the triazole ring. The compound’s Canonical SMILES notation, C1CC1N2C3=C(C=NC=C3N=N2)Br, encodes this topology, while its InChIKey (IIGMVARAVFUINB-UHFFFAOYSA-N) ensures unambiguous chemical identification .
Table 1: Key Identifiers of 7-Bromo-1-cyclopropyl-1H- triazolo[4,5-c]pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1539961-20-0 | |
| Molecular Formula | C₈H₇BrN₄ | |
| Molecular Weight | 239.07 g/mol | |
| SMILES | C1CC1N2C3=C(C=NC=C3N=N2)Br | |
| InChIKey | IIGMVARAVFUINB-UHFFFAOYSA-N |
Physicochemical Properties
Spectroscopic Characterization
Although experimental spectra are unavailable, computational predictions indicate:
-
¹H NMR: Signals for cyclopropyl protons (δ 1.0–1.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and triazole protons (δ 8.0–8.3 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 239.07 (M⁺) with isotopic patterns characteristic of bromine .
| Precautionary Statement | Code | Rationale |
|---|---|---|
| Avoid inhalation | P261 | Prevents respiratory irritation |
| Wash hands after handling | P264 | Mitigates dermal exposure risks |
| Store in original container | P234 | Ensures stability and purity |
Future Research Directions
Target Exploration
-
Kinase Inhibition: Screening against kinases (e.g., EGFR, VEGFR) could reveal anticancer potential.
-
PET Tracers: Bromine-76/77 isotopes may enable use in positron emission tomography.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume